3-Chloropentane-2,4-dione
Overview
Description
3-Chloropentane-2,4-dione, also known as 3-chloroacetylacetone, is an organic compound with the molecular formula C5H7ClO2. It is a chlorinated derivative of acetylacetone and is characterized by the presence of a chlorine atom at the third carbon of the pentane-2,4-dione structure. This compound is a clear yellow to brown liquid and is known for its tautomeric properties, which have been studied using gas electron diffraction and quantum chemical calculations .
Scientific Research Applications
3-Chloropentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and ligands for coordination chemistry.
Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Mechanism of Action
Target of Action
The primary target of 3-Chloropentane-2,4-dione is the cholinesterase enzymes , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.
Mode of Action
This compound interacts with its targets by inhibiting the action of cholinesterase enzymes . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the nervous system. The compound exhibits potent inhibitory values against AChE .
Biochemical Pathways
The inhibition of cholinesterase enzymes affects the cholinergic pathway in the nervous system . This pathway involves the transmission of signals using acetylcholine as a neurotransmitter. By inhibiting the breakdown of acetylcholine, this compound increases the signal transmission in this pathway .
Pharmacokinetics
Its molecular weight of134.56 suggests that it may have good bioavailability due to its relatively small size
Result of Action
The inhibition of cholinesterase enzymes by this compound leads to an increase in the concentration of acetylcholine in the nervous system . This can enhance signal transmission in the cholinergic pathway, potentially affecting various physiological processes controlled by this pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability Other factors such as pH and the presence of other substances may also influence its action and efficacy
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloropentane-2,4-dione can be synthesized through the chlorination of acetylacetone. The reaction typically involves the use of chlorine gas in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and ensuring the proper handling of chlorine gas due to its hazardous nature .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and ensure the purity of the final product. The reaction is carried out in specialized reactors that allow for the safe handling of chlorine gas and the efficient removal of by-products .
Chemical Reactions Analysis
Types of Reactions
3-Chloropentane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with amines and other nucleophiles to form heterocyclic compounds.
Redox Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate and hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Condensation Products: Heterocyclic compounds formed through condensation reactions.
Oxidation and Reduction Products: Corresponding oxidized or reduced forms of the compound.
Comparison with Similar Compounds
Similar Compounds
Acetylacetone (Pentane-2,4-dione): The parent compound without the chlorine substitution.
3-Bromopentane-2,4-dione: A brominated derivative with similar reactivity.
3-Iodopentane-2,4-dione: An iodinated derivative with distinct reactivity due to the larger atomic size of iodine.
Uniqueness
3-Chloropentane-2,4-dione is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its non-halogenated and other halogenated counterparts. The chlorine atom enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
3-chloropentane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-3(7)5(6)4(2)8/h5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRGXXKFHVJQOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061887 | |
Record name | 2,4-Pentanedione, 3-chloro- | |
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Molecular Weight |
134.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear brown-yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Chloro-2,4-pentanedione | |
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CAS No. |
1694-29-7 | |
Record name | 3-Chloro-2,4-pentanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1694-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Chloropentane-2,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694297 | |
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Record name | 2,4-Pentanedione, 3-chloro- | |
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Record name | 2,4-Pentanedione, 3-chloro- | |
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Record name | 3-chloropentane-2,4-dione | |
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Record name | 3-Chloropentane-2,4-dione | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
- A: It's a key component in creating functionalized furans. Under mild conditions, K2CO3 promotes its tandem reaction with allenic ketones, producing 3-methylene-2,3-dihydrofurans. Alternatively, using K2CO3 and triphenylphosphine as reagents leads to 1,2,4-trisubstituted furans in good yields. []
A: 3-Chloropentane-2,4-dione readily reacts with thioureas in a Hantzsch thiazole synthesis to yield 2-arylimino-1,3-thiazole derivatives. [] These derivatives have shown potential as anticancer and antimicrobial agents. [] Additionally, when combined with potassium thiocyanate and anilines in a one-pot, four-component reaction facilitated by N-methylimidazole, it produces 2-aroylimino-3-aryl-4-methyl-5-acetyl-1,3-thiazolines in good to excellent yields. []
A: Yes, it plays a crucial role in synthesizing various heterocycles. For example, reacting it with 6-methyl-2-thiouracil or 6-phenyl-2-thiouracil generates S-substituted thiopyrimidines. [] It also reacts with alkyldithiocarbamates to form 3-alkyl-4-methyl-2-thioxo-5-yl-ethanone. []
A: this compound can undergo a Wurtz-like self-condensation reaction in the presence of a zinc-iodine (Zn-I2) catalyst to produce 3,4-diacetylhexane-2,5-dione, a 1,4-diketone. []
A: this compound participates in potassium carbonate (K2CO3)-catalyzed domino reactions, including Michael, Mannich, and aldol alkylations. These reactions, when combined with salicylic aldehyde derivatives, offer a route to synthesize functionalized 2,3-dihydrobenzofurans, some of which are clofibrate analogues. []
- A: Research shows that several visnagen and khellin furochromone pyrimidine derivatives, synthesized using this compound as a starting material, demonstrate promising analgesic and anti-inflammatory properties. []
A: Yes, several derivatives demonstrate noteworthy activities. For instance, certain 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles synthesized from this compound exhibit significant cardioprotective effects in in vitro studies using isolated rat thoracic aorta rings. [] Furthermore, specific N-(5-acetyl-4-methyl-3-(substituted phenyl)-thiazol-2-ylidene)-4-methyl (substituted) benzamides derived from this compound have displayed promising antiviral activity against HIV-1 and HIV-2 replication in MT-4 cells. []
- A: Yes, kinetic and mechanistic investigations, including stopped-flow and UV spectrophotometry techniques combined with quantum mechanical calculations, have been performed on its reaction with triphenylphosphine and dimethyl acetylendicarboxylate. These studies reveal a favored pathway leading to a five-membered ring structure, confirming the reaction mechanism. []
- A: Yes, molecular docking studies have been employed to investigate the binding interactions of potent thiazole-based cholinesterase inhibitors, synthesized from this compound, with both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [] These studies shed light on the potential inhibitory mechanisms of these compounds.
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